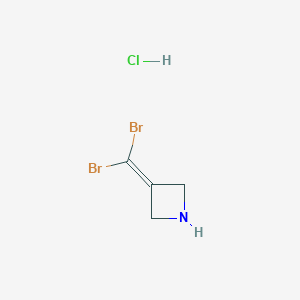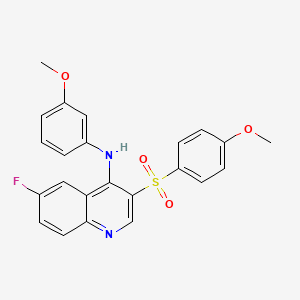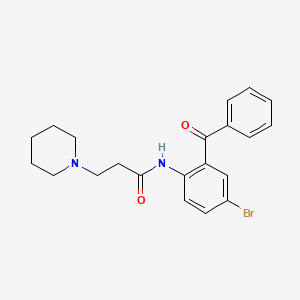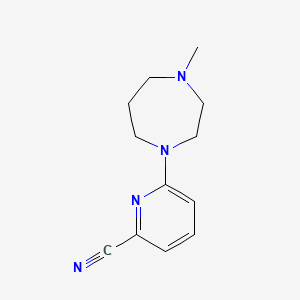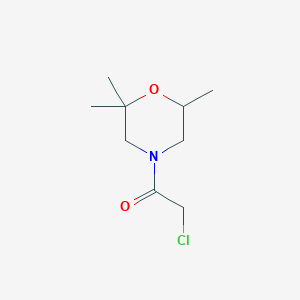
2-Chloro-1-(2,2,6-trimethylmorpholin-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(2,2,6-trimethylmorpholin-4-yl)ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as chloramphenicol succinate and is widely used in the pharmaceutical industry for its broad-spectrum antibiotic activity. The synthesis method of this compound, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in detail below.
科学的研究の応用
Synthesis and Characterization in Industrial Applications
A study by H. Ji et al. (2017) explored the synthesis of related compounds to 2-Chloro-1-(2,2,6-trimethylmorpholin-4-yl)ethan-1-one, demonstrating its role as a key intermediate in the synthesis of prothioconazole, an agricultural fungicide. The research focused on optimizing reaction conditions to achieve high yield and purity, indicating the compound's significance in industrial chemical synthesis.
Crystal and Molecular Structure Studies
Research by Z. S. Şahin et al. (2014) provided insights into the crystal and molecular structures of compounds structurally similar to this compound. The study, which utilized X-ray diffraction and Density Functional Theory (DFT), contributes to understanding the structural properties of such compounds.
Antifungal and Antibacterial Applications
The work by Z. Rehman et al. (2022) investigated derivatives of similar compounds for their anti-inflammatory properties. Although not directly studying this compound, the research highlights the potential of related chemical structures in developing medical applications.
Spectroscopic Investigations
In a study by C. Pettinari et al. (1995), spectroscopic methods were used to investigate tin(IV) and organotin(IV) derivatives of compounds analogous to this compound. This study illustrates the compound's relevance in spectroscopic analysis and organometallic chemistry.
Computational Studies and Theoretical Insights
T. Erdogan and F. Erdoğan (2019) conducted a computational study on the reactions involving derivatives similar to this compound. Their research, available here, provides theoretical insights that could be applicable to understanding the reactivity and properties of this compound.
特性
IUPAC Name |
2-chloro-1-(2,2,6-trimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7-5-11(8(12)4-10)6-9(2,3)13-7/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOUARKIZOSMFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)(C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251088-09-1 |
Source


|
| Record name | 2-chloro-1-(2,2,6-trimethylmorpholin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
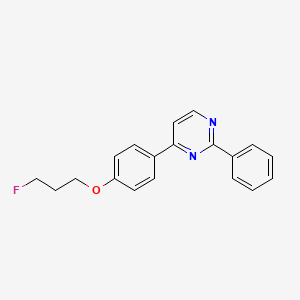
![4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole](/img/structure/B2636745.png)
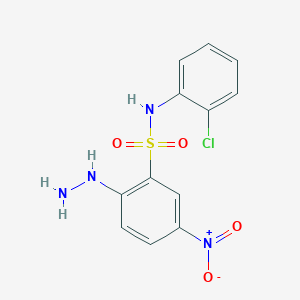



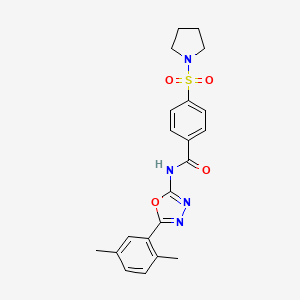
![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2636755.png)
![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2636756.png)
